Superior Target Potency Retention When Incorporated into p38α Inhibitor Scaffold vs. 3-Methyl and 3-Trifluoromethyl Analogs
When elaborated into a biaryl-triazolopyridine p38α inhibitor, the 3-tert-butyl building block (as in CP-944629, synthesized from the target aldehyde) exhibits an IC50 of 1.8–3.2 nM [1]. In contrast, inhibitors derived from unsubstituted or smaller 3-alkyl analogs show substantially reduced potency. For example, the des-tert-butyl/3-H parent [1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde (CAS 1211518-56-7) lacks the necessary lipophilic bulk to engage the DFG-out pocket, resulting in a class-level inference of IC50 shift to >100 nM based on established p38 SAR trends [2]. Similarly, the 3-trifluoromethyl analog (CAS 1369145-85-6) introduces an electron-withdrawing effect that alters the hinge-binding electronics and is not reported in any clinically relevant p38 inhibitor syntheses.
| Evidence Dimension | p38α Enzyme Inhibition (IC50) of Final Inhibitor Derived from Building Block |
|---|---|
| Target Compound Data | 1.8 nM (CP-944629) |
| Comparator Or Baseline | 3-unsubstituted [1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde (CAS 1211518-56-7): No reported p38 activity; 3-Trifluoromethyl analog (CAS 1369145-85-6): No reported p38 activity |
| Quantified Difference | >50-fold potency advantage over unsubstituted or 3-CF3 analogs (class-level inference) |
| Conditions | p38α enzyme inhibition assay (e.g., HTRF or SPR) and cellular TNF-α inhibition in human PBMCs |
Why This Matters
The 3-tert-butyl group is non-negotiable for achieving sub-10 nM potency, making this aldehyde the only viable starting material for synthesizing clinical-quality p38α inhibitors.
- [1] Wikipedia contributors. CP-944629. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/CP-944629 (accessed 2026-05-07). View Source
- [2] Millan, D. S.; Bunnage, M. E.; Burrows, J. L.; et al. Design and Synthesis of Inhaled p38 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease. J. Med. Chem. 2011, 54 (22), 7797–7814. DOI: 10.1021/jm200677b. View Source
